
N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, fungi, and viruses. It is also believed that this compound works by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, bacteria, fungi, and viruses. It has also been found to reduce inflammation and modulate the immune system. Additionally, this compound has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to inhibit the growth and proliferation of cancer cells, bacteria, fungi, and viruses. This makes it a valuable tool for studying these types of diseases in vitro. Additionally, this compound has been found to have neuroprotective properties, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes or proteins that this compound targets, which can help to better understand its mechanism of action. Additionally, more research is needed to determine the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成法
The synthesis of N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide involves the reaction between 2-chlorobenzylamine and 2-(phenylsulfonamido)acetic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-(2-chlorobenzyl)-2-(phenylsulfonamido)acetamide has been extensively studied for its potential applications in various areas of scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases. Additionally, this compound has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-14-9-5-4-6-12(14)10-17-15(19)11-18-22(20,21)13-7-2-1-3-8-13/h1-9,18H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXFZKFUJGHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

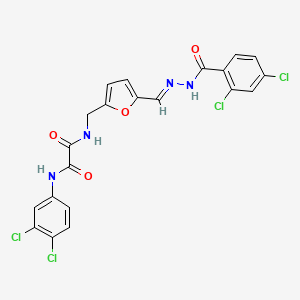

![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
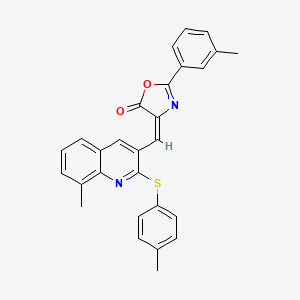
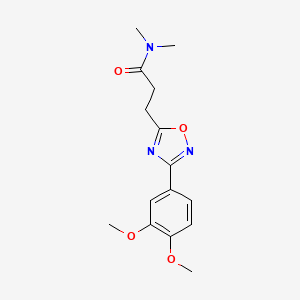
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)


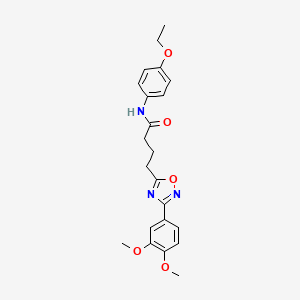
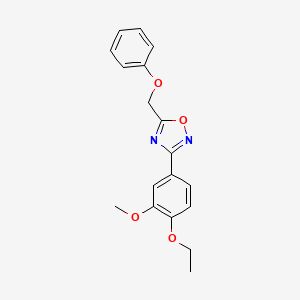
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)
